5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 6-position.
Preparation Methods
The synthesis of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Amination: The key intermediate is then reacted with meta-aminobenzoic acid and morpholine to produce the final product.
Chemical Reactions Analysis
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various kinases, including tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is used in biological studies to investigate its effects on cell proliferation, differentiation, and survival.
Drug Discovery: The compound is explored in drug discovery programs for its potential to inhibit specific molecular targets involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives:
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has an amino group at the 5-position instead of a bromine atom.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the substituents at various positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for the development of kinase inhibitors.
Properties
IUPAC Name |
5-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVFKIHSUSHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.